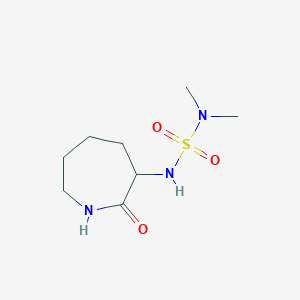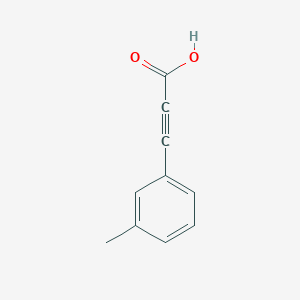
3-(Dimethylsulfamoylamino)-2-oxoazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylsulfamoylamino)-2-oxoazepane is a useful research compound. Its molecular formula is C8H17N3O3S and its molecular weight is 235.3. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enhanced Thermoelectric Performance through Material Alignment
One application of related compounds to 3-(Dimethylsulfamoylamino)-2-oxoazepane in scientific research is the enhancement of the thermoelectric performance of materials. For instance, dimethylsulfone (DMSO2), a small organic molecule, has been observed to induce the alignment of poly(3,4-ethylenedioxythiophene): poly(4-styrenesulfonate) (PEDOT:PSS) via in-situ crystallization, significantly raising the electrical conductivity of the PEDOT:PSS film. This demonstrates the potential for using similar compounds to improve material properties for energy applications (Zhu et al., 2019).
Hydrogen Production from Water
Another research area is the photogeneration of hydrogen from water, where related compounds act as catalysts or components in the process. A study highlighted the use of a platinum(II) terpyridyl acetylide chromophore in conjunction with a molecular cobalt catalyst to efficiently produce hydrogen under visible light. This research underscores the potential of using similar compounds in the development of renewable energy technologies (Pingwu Du et al., 2008).
Oxidative Desulfurization Catalysts
Further, compounds with similar structural features have been explored as catalysts in the oxidative desulfurization (ODS) of model diesel. This research demonstrates the effectiveness of transition metal oxides catalysts in sulfur removal, suggesting that compounds like this compound could play a role in environmental remediation and cleaner fuel production (Bakar et al., 2012).
Aerobic Biodegradation of Marine Osmolytes
In the environmental science domain, studies have shown that dimethylsulfoniopropionate (DMSP), an osmolyte in marine plants, undergoes aerobic biodegradation through various pathways. This research points to the broader ecological impacts of similar compounds on marine biogeochemical cycles and atmospheric chemistry (Taylor & Gilchrist, 1991).
Molecular Interaction Studies
Research into the molecular interactions of compounds like dimethylsulfoxide (DMSO) with lipid membranes provides insights into their action mechanisms, including cell fusion and cryoprotection. Such studies could inform the development of new medical and biological preservation techniques (Notman et al., 2006).
Propiedades
IUPAC Name |
3-(dimethylsulfamoylamino)-2-oxoazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3S/c1-11(2)15(13,14)10-7-5-3-4-6-9-8(7)12/h7,10H,3-6H2,1-2H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPKQYXGAPXZRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CCCCNC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2713917.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2713921.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-butylphenyl)acetamide](/img/structure/B2713923.png)


![Methyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2713930.png)
![9-(2,4-dimethoxyphenyl)-6-phenyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2713931.png)

![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2713933.png)

![(E)-N-[(2-Cyclopropylpyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2713935.png)


